Factor Xa Active-Site Titration vs PPACK
The irreversible binding stoichiometry of GGACK to human factor Xa is quantitatively defined: one mole of GGACK inhibits 0.34 moles of human factor Xa . This stoichiometric ratio is distinct from PPACK (Phe-Pro-Arg-CMK), which is characterized as a rapid thrombin inhibitor rather than a factor Xa-directed inhibitor . The difference arises from the P3 Glu residue in GGACK versus the P3 Phe residue in PPACK, which directs binding preference toward FXa over thrombin.
| Evidence Dimension | Inhibition stoichiometry against human Factor Xa |
|---|---|
| Target Compound Data | 1 mole GGACK inhibits 0.34 moles human Factor Xa |
| Comparator Or Baseline | PPACK (Phe-Pro-Arg-CMK): rapid thrombin inhibitor; factor Xa inhibition stoichiometry not reported as primary characteristic |
| Quantified Difference | GGACK characterized as rapid factor Xa inhibitor; PPACK characterized as rapid thrombin inhibitor |
| Conditions | Active-site labeling reagent characterization; irreversible covalent inhibition |
Why This Matters
For factor Xa active-site titration experiments, GGACK provides defined stoichiometry enabling quantitative enzyme concentration determination; PPACK substitution yields incorrect titration values.
